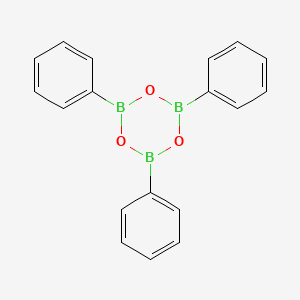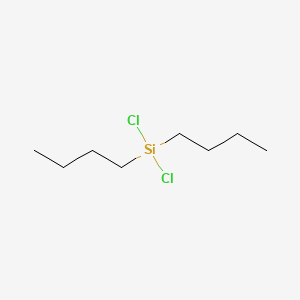
ジブチルジクロロシラン
概要
説明
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is also known by other names such as Silane, dibutyldichloro-; Dichlorodibutylsilane .
Molecular Structure Analysis
The molecular structure of Dibutyldichlorosilane consists of a silicon atom at the center forming four bonds, two with chlorine atoms and two with butyl groups . The molecular weight of Dibutyldichlorosilane is 213.220 .Physical And Chemical Properties Analysis
Dibutyldichlorosilane is a liquid at 20 degrees Celsius . It has a molecular weight of 213.22 and a specific gravity of 0.99 . Its boiling point is 109 °C/28 mmHg .科学的研究の応用
不均化反応触媒
ジブチルジクロロシランは、ジメチルジクロロシランを生成する不均化反応で使用できます . この反応は、メチルトリクロロシランとトリメチルクロロシランを効果的に利用してジメチルジクロロシランを調製できます . 本研究では、DFT 理論と M06-2X/def2-TZVP ハイブリッド汎関数法を用いて、NH2-MIL-53(Al) 触媒による不均化プロセスの機構を調査しました .
α-アミノ酸アミドの合成
ジブチルジクロロシランを用いたα-アミノ酸アミドのワンステップ合成の調製方法が開発されました . 反応中に、出発物質であるα-アミノ酸の非対称中心のラセミ化も、配座の反転も起こりません .
直鎖状シロキサンと環状シロキサンの製造
ジブチルジクロロシランは水と加水分解して、直鎖状シロキサンと環状シロキサン、および塩酸を生成します . 直鎖状シロキサン、または直鎖状シリコーンは、ケイ素と酸素原子が交互に配列し、ケイ素にメチル基が付いたポリマーです .
シリコーン材料の製造
ジメチルジクロロシランは、広く使用されている有機ケイ素材料の合成における最も重要なモノマーです . ジメチルジクロロシランの工業的合成では、多くのシリコーン副生成物が生成されます .
ジメチルジクロロシラン製造のための触媒選択
調査結果から、改質された AlCl3/NH2-MIL-53(Al) の触媒活性は NH2-MIL-53(Al) を上回り、振動数、IRC 解析、結合レベル解析、電子固定ドメイン状態解析の結果はすべて反応機構と一致しています . ジメチルジクロロシランの不均化に基づく製造では、新しい触媒選択オプションが利用可能です .
生理活性化合物の合成
α-アミノ酸アミドは、生理活性化合物の合成のための出発試薬として広く使用されています . これらの化合物には、MMP 阻害剤、カンナビノイド受容体モジュレーター、NK1 受容体アンタゴニスト、殺菌および鎮痛作用を持つ物質、およびC型肝炎およびアルツハイマー病の治療のための潜在的な薬剤が含まれます .
Safety and Hazards
作用機序
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is a member of the organosilicon compounds, which are known for their diverse range of applications. This article will delve into the mechanism of action of Dibutyldichlorosilane, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that organosilicon compounds like dibutyldichlorosilane can readily react with water to form both linear and cyclic si-o chains . This reaction could potentially lead to changes in the target molecules or systems.
Pharmacokinetics
The molecular weight of dibutyldichlorosilane is 213220 , which might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dibutyldichlorosilane. Factors such as temperature, pH, and the presence of water can affect its reactivity and the formation of Si-O chains .
特性
IUPAC Name |
dibutyl(dichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOKBDBHYMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97036-65-2 | |
| Record name | Silane, dibutyldichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063035 | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3449-28-3 | |
| Record name | Dibutyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dibutyldichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibutyl(dichloro)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Dibutyldichlorosilane be used to modify surfaces?
A: Dibutyldichlorosilane is effective for modifying the surface properties of porous materials. It reacts with hydroxyl groups on surfaces through a process called silylation. [] For instance, research has shown that it can modify the surface of hydrolyzed porous silicon-based films when dissolved in supercritical carbon dioxide. [] This modification can alter the wettability, reactivity, and other surface characteristics of the material.
Q2: How does the molecular structure of a dichlorosilane affect its reactivity in surface modification?
A: The length of the alkyl chain attached to the silicon atom in dichlorosilanes significantly influences their reactivity during surface modification. A study comparing Dimethyldichlorosilane, Diethyldichlorosilane, and Dibutyldichlorosilane demonstrated that the reaction with surface hydroxyls was strongly dependent on the alkyl group size. [] Longer alkyl chains, like those in Dibutyldichlorosilane, can lead to different degrees of surface coverage and affect the final properties of the modified material.
Q3: Can Dibutyldichlorosilane be used in polymer synthesis, and what are the advantages of such polymers?
A: Yes, Dibutyldichlorosilane serves as a monomer in the synthesis of polysilanes. One specific example is its use in the synthesis of alternating organosilane high-polymer poly[bis(dimethylsilylene)-alt-dibutylsilylene]. [] Additionally, it can be copolymerized with other dichlorosilanes, such as dichloromethylphenylsilane, to create block copolymers. [] These block copolymers, like poly(methylphenylsilane)-block-poly(dibutylsilane), offer unique material properties due to the combination of different polymer segments.
Q4: Are there alternative methods for polymerizing dichlorosilanes besides traditional chemical techniques?
A: Electrochemical methods offer a promising alternative for polymerizing dichlorosilanes. Research has shown the successful electrochemical synthesis of poly(cyclotetramethylenesilylene) from 1,1-dichlorosilacyclopentane. [] This method allows for controlled polymerization and can be applied to copolymerization as well. For example, researchers successfully copolymerized 1,1-dichlorosilacyclopentane and Dibutyldichlorosilane electrochemically. [] This highlights the versatility of electrochemical techniques in designing new polymeric materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



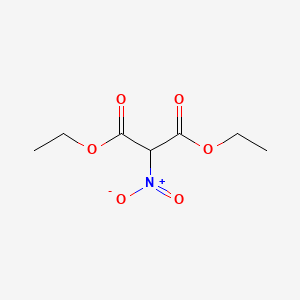
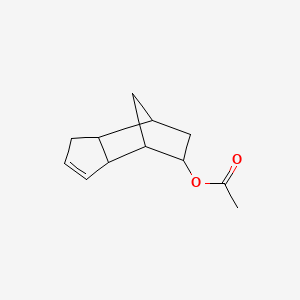
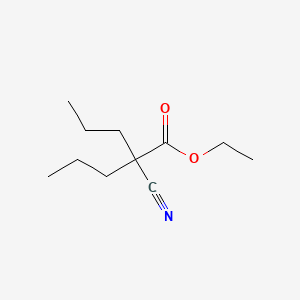



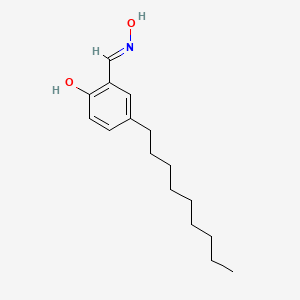
![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)


